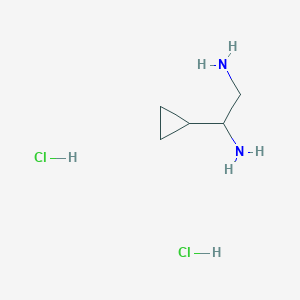

1-Cyclopropylethane-1,2-diamine dihydrochloride

Description

1-Cyclopropylethane-1,2-diamine dihydrochloride (CAS: 2259883-78-6) is a bicyclic amine hydrochloride salt with the molecular formula C₅H₁₃ClN₂ and a molar mass of 136.62 g/mol . Structurally, it consists of a cyclopropyl group attached to an ethane-1,2-diamine backbone, where both amine groups are protonated as dihydrochloride. This compound is utilized in pharmaceutical and organic synthesis due to its rigid cyclopropane ring, which imparts unique stereoelectronic properties. Synonyms include 1-Cyclopropyl-1,2-ethanediamine 2HCl and 1-Cyclopropylethane-1,2-diamine DIHYDROCHLORIDE .

Properties

Molecular Formula |

C5H14Cl2N2 |

|---|---|

Molecular Weight |

173.08 g/mol |

IUPAC Name |

1-cyclopropylethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C5H12N2.2ClH/c6-3-5(7)4-1-2-4;;/h4-5H,1-3,6-7H2;2*1H |

InChI Key |

GHWDNIRILHSOHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopropylethane-1,2-diamine dihydrochloride typically involves the reaction of cyclopropylamine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Cyclopropylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.

Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Cyclopropylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 1-Cyclopropylethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-Cyclopropylethane-1,2-diamine dihydrochloride, based on cyclopropane/cyclopentane backbones, diamine functionalities, or hydrochloride salt forms:

Steric and Electronic Effects

- However, the trans-configuration may limit its utility in stereoselective synthesis compared to the cis-variant .

- cis-Cyclopropane-1,2-diamine dihydrochloride : The cis-configuration enables chelation in metal-catalyzed reactions, but its smaller cyclopropane core reduces steric bulk compared to the target compound .

Isomerism and Functional Group Variations

- Cyclopropane-1,1-diyldiMethanaMine dihydrochloride : Despite sharing the same molecular formula (C₅H₁₃ClN₂ ) and molar mass as the target compound, its 1,1-diyl arrangement creates a distinct spatial geometry, altering solubility and reactivity .

- 1-Methylcyclopropanamine hydrochloride : The absence of a second amine group simplifies its reactivity profile, making it less versatile in multi-step syntheses .

Substituent Effects

- (1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride: The dimethyl groups increase hydrophobicity, reducing aqueous solubility compared to non-alkylated analogues like the target compound .

Biological Activity

1-Cyclopropylethane-1,2-diamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Cyclopropylethane-1,2-diamine dihydrochloride has the following molecular formula:

- Chemical Formula : CHClN

- Molecular Weight : 141.01 g/mol

The compound features a cyclopropyl group attached to a diamine structure, which is significant for its biological interactions.

The biological activity of 1-Cyclopropylethane-1,2-diamine dihydrochloride is primarily attributed to its ability to interact with various biological targets:

- Enzymatic Modulation : The compound can modulate enzymatic activity by acting as either a substrate or an inhibitor. This dual functionality is crucial in therapeutic applications where modulation of enzyme activity is needed.

- Antiparasitic Activity : Preliminary studies indicate that derivatives of diamines like 1-Cyclopropylethane-1,2-diamine have shown potential antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. The specific mechanisms involve inhibition of translation elongation factors, which are vital for protein synthesis in the parasite .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-Cyclopropylethane-1,2-diamine dihydrochloride:

Case Study 1: Antiparasitic Screening

In a study focused on novel compounds for malaria treatment, 1-Cyclopropylethane-1,2-diamine dihydrochloride was evaluated alongside other diamines. The compound showed promising results with an effective concentration (EC50) in the low micromolar range against P. falciparum strains .

Case Study 2: Enzyme Interaction

Research into the interaction of 1-Cyclopropylethane-1,2-diamine with various enzymes revealed that it could act as a competitive inhibitor for certain targets involved in amino acid metabolism. This finding suggests potential applications in metabolic disorders where enzyme regulation is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.